molecular formula C13H8Cl4 B12652487 1,1'-Methylenebis(2,6-dichlorobenzene) CAS No. 84604-90-0

1,1'-Methylenebis(2,6-dichlorobenzene)

Cat. No.: B12652487
CAS No.: 84604-90-0
M. Wt: 306.0 g/mol
InChI Key: HUNVCZYKHPLUQB-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(2,6-dichlorobenzene) is an organic compound with the molecular formula C13H8Cl4 It is characterized by the presence of two benzene rings connected by a methylene bridge, each substituted with two chlorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(2,6-dichlorobenzene) can be synthesized through several methods. One common approach involves the reaction of 2,6-dichlorobenzyl chloride with formaldehyde under acidic conditions. The reaction typically proceeds as follows: [ \text{2,6-Dichlorobenzyl chloride} + \text{Formaldehyde} \rightarrow \text{1,1’-Methylenebis(2,6-dichlorobenzene)} ]

Industrial Production Methods: Industrial production of 1,1’-Methylenebis(2,6-dichlorobenzene) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Methylenebis(2,6-dichlorobenzene) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of hydro derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1,1’-Methylenebis(2,6-dichlorobenzene) has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(2,6-dichlorobenzene) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1,1’-Methylenebis(2,6-dichlorobenzene) can be compared with other similar compounds, such as:

    1,1’-Methylenebis(2-chlorobenzene): Similar structure but with fewer chlorine atoms, leading to different chemical properties and reactivity.

    1,1’-Methylenebis(4-chlorobenzene): Chlorine atoms positioned differently, affecting the compound’s behavior in chemical reactions.

    1,1’-Methylenebis(2,4-dichlorobenzene): Different substitution pattern, resulting in unique chemical and physical properties.

Properties

CAS No.

84604-90-0

Molecular Formula

C13H8Cl4

Molecular Weight

306.0 g/mol

IUPAC Name

1,3-dichloro-2-[(2,6-dichlorophenyl)methyl]benzene

InChI

InChI=1S/C13H8Cl4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h1-6H,7H2

InChI Key

HUNVCZYKHPLUQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl)Cl

Origin of Product

United States

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